Ethyl 4-((4-((3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate
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Overview
Description
This compound is an active pharmaceutical intermediate . It is a derivative of 4,5,6,7-tetrahydrobenzo[b]thiophene , a five-membered heteroaromatic compound containing a sulfur atom .
Synthesis Analysis
The synthesis of such compounds often involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can afford the target N-substituted cyanoacetamide compounds .Molecular Structure Analysis
The molecular structure of this compound is complex, involving multiple functional groups including a cyano group, a carbamoyl group, a phenylsulfonyl group, and a piperazine-1-carboxylate group .Chemical Reactions Analysis
This compound can undergo a variety of chemical reactions due to the presence of multiple reactive sites. For example, it can react with benzenediazonium chloride to give the phenyl hydrazone derivative . It can also undergo cyclization to give pyridazine and pyridine derivatives .Scientific Research Applications
Synthesis of Biologically Active Compounds
The compound can be used in the synthesis of biologically active compounds . The cyanoacetylation of amines, which is a key step in the synthesis of this compound, has been used extensively in the formation of biologically active compounds .
Formation of Heterocyclic Compounds
The compound can be used in the formation of various heterocyclic compounds . The carbonyl and cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
Anti-Inflammatory Applications
Thiophene derivatives, such as the one in this compound, have been reported to possess anti-inflammatory properties . This makes the compound potentially useful in the development of new anti-inflammatory drugs .
Anti-Psychotic Applications
Thiophene derivatives have also been used in the development of anti-psychotic drugs . This suggests that the compound could potentially be used in the research and development of new anti-psychotic medications .
Anti-Cancer Applications
The compound could potentially be used in the development of anti-cancer drugs . Thiophene derivatives have been reported to possess anti-cancer properties, making them a topic of interest in the field of oncology .
Anti-Microbial Applications
Thiophene derivatives have been reported to possess anti-microbial properties . This suggests that the compound could potentially be used in the development of new anti-microbial drugs .
Future Directions
Mechanism of Action
Target of Action
It’s known that similar compounds have been used extensively as reactants to form a variety of heterocyclic compounds . These compounds often have diverse biological activities, which suggests that they may interact with multiple targets .
Mode of Action
It’s known that similar compounds can take part in a variety of condensation and substitution reactions . The active hydrogen on C-2 of these compounds enables these reactions .
Biochemical Pathways
Similar compounds have been shown to be important precursors for heterocyclic synthesis , suggesting that they may affect multiple biochemical pathways.
Pharmacokinetics
The compound’s predicted boiling point is 4371±450 °C and its predicted density is 126±01 g/cm3 . These properties may impact the compound’s bioavailability.
Result of Action
Similar compounds have been reported to have diverse biological activities , suggesting that this compound may also have multiple effects at the molecular and cellular levels.
Action Environment
It’s known that similar compounds can react under different conditions , suggesting that environmental factors may indeed influence the action of this compound.
properties
IUPAC Name |
ethyl 4-[4-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O5S2/c1-2-32-23(29)26-11-13-27(14-12-26)34(30,31)17-9-7-16(8-10-17)21(28)25-22-19(15-24)18-5-3-4-6-20(18)33-22/h7-10H,2-6,11-14H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJFHYNCLDMYKRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CCCC4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-((4-((3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate |
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